(5Z)-5-{[5-(3,5-dichlorophenyl)furan-2-yl]methylidene}-2-(2-methylfuran-3-yl)-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one
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Overview
Description
The compound (5Z)-5-{[5-(3,5-dichlorophenyl)furan-2-yl]methylidene}-2-(2-methylfuran-3-yl)-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one is a complex organic molecule featuring multiple functional groups, including furan, triazole, and thiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[5-(3,5-dichlorophenyl)furan-2-yl]methylidene}-2-(2-methylfuran-3-yl)-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and triazole intermediates, followed by their coupling under specific conditions to form the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM), catalysts such as palladium on carbon (Pd/C), and reagents like sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for higher yields and cost-effectiveness. This may involve continuous flow reactors, automated synthesis platforms, and the use of greener solvents and reagents to minimize environmental impact. The reaction conditions are carefully controlled to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{[5-(3,5-dichlorophenyl)furan-2-yl]methylidene}-2-(2-methylfuran-3-yl)-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the furan or triazole rings using reagents like sodium methoxide (NaOMe) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperature, pressure, and pH. For example, oxidation reactions may be performed at elevated temperatures, while reduction reactions often require low temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
(5Z)-5-{[5-(3,5-dichlorophenyl)furan-2-yl]methylidene}-2-(2-methylfuran-3-yl)-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one: has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infections.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of (5Z)-5-{[5-(3,5-dichlorophenyl)furan-2-yl]methylidene}-2-(2-methylfuran-3-yl)-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. These interactions can lead to various biological effects, including anti-inflammatory, anticancer, or antimicrobial activities.
Comparison with Similar Compounds
Similar Compounds
(5Z)-5-{[5-(3,5-dichlorophenyl)furan-2-yl]methylidene}-2-(2-methylfuran-3-yl)-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one: can be compared with other compounds containing furan, triazole, or thiazole rings, such as:
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C20H15Cl2N3O3S |
---|---|
Molecular Weight |
448.3 g/mol |
IUPAC Name |
(5Z)-5-[[5-(3,5-dichlorophenyl)furan-2-yl]methylidene]-2-(2-methylfuran-3-yl)-1,2,3,3a-tetrahydro-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C20H15Cl2N3O3S/c1-10-15(4-5-27-10)18-23-20-25(24-18)19(26)17(29-20)9-14-2-3-16(28-14)11-6-12(21)8-13(22)7-11/h2-9,18,20,23-24H,1H3/b17-9- |
InChI Key |
OKHLPAXDKRXBJX-MFOYZWKCSA-N |
Isomeric SMILES |
CC1=C(C=CO1)C2NC3N(N2)C(=O)/C(=C/C4=CC=C(O4)C5=CC(=CC(=C5)Cl)Cl)/S3 |
Canonical SMILES |
CC1=C(C=CO1)C2NC3N(N2)C(=O)C(=CC4=CC=C(O4)C5=CC(=CC(=C5)Cl)Cl)S3 |
Origin of Product |
United States |
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